Product packaging for 2-(Furan-2-yl)azepane(Cat. No.:CAS No. 383129-07-5)

2-(Furan-2-yl)azepane

Cat. No.: B1335448
CAS No.: 383129-07-5
M. Wt: 165.23 g/mol
InChI Key: KEXPGFWECJUYDV-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Azepane Scaffolds in Organic and Medicinal Chemistry

The individual contributions of furan and azepane to the field of bioactive compounds are well-documented, underscoring the rationale for their combined investigation.

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Its presence is noted in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities. chemenu.comutripoli.edu.ly The aromaticity and electron-donating nature of the oxygen atom make the furan ring a versatile component in molecular design. chemenu.com Furan derivatives have demonstrated a wide array of pharmacological effects, including:

Antimicrobial Activity: Many furan-containing compounds exhibit potent antibacterial and antifungal properties. utripoli.edu.ly

Anti-inflammatory Effects: The furan nucleus is a key feature in molecules designed to modulate inflammatory pathways. utripoli.edu.ly

Anticancer Properties: Certain furan derivatives have shown promise as antitumor agents.

Central Nervous System (CNS) Activity: The furan scaffold is present in compounds with antidepressant, anticonvulsant, and anxiolytic activities. utripoli.edu.ly

The biological activity of furan-containing molecules can be significantly influenced by the nature and position of substituents on the ring. utripoli.edu.ly

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a prominent feature in numerous pharmaceuticals and biologically active compounds. nih.gov With over 20 FDA-approved drugs containing this motif, its importance in medicinal chemistry is firmly established. nih.gov The conformational flexibility of the azepane ring allows it to adapt to the binding sites of various biological targets. manchester.ac.uk Azepane derivatives have been successfully developed for a range of therapeutic applications, including:

Anticancer Agents nih.gov

Antimicrobial Agents nih.gov

Anticonvulsant Drugs nih.gov

Histamine (B1213489) H3 Receptor Inhibitors nih.gov

α-Glucosidase Inhibitors nih.gov

The synthesis of substituted azepanes, particularly those with functionality at the 2-position, remains an active area of research due to the challenges associated with the formation of seven-membered rings. bohrium.com

Historical Perspective on the Synthesis and Exploration of Furan and Azepane Derivatives

The synthesis of furan derivatives has a long history, with classic methods like the Paal-Knorr synthesis and the Feist-Benary synthesis being fundamental to their preparation. researchgate.net The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. researchgate.net

The development of synthetic routes to azepanes has also been a subject of intense research. researchgate.net Strategies often involve ring-expansion reactions of smaller nitrogen-containing rings or the cyclization of linear precursors. researchgate.net The synthesis of polysubstituted azepanes is particularly challenging but crucial for the development of new therapeutic agents. manchester.ac.uk Recent advances have focused on photochemical methods and dearomative ring expansion to access complex azepane structures. manchester.ac.uk

Scope and Objectives of Research on 2-(Furan-2-yl)azepane and Related Systems

The compound this compound, with the CAS number 383129-07-5, represents a fundamental linkage between the furan and azepane scaffolds. While detailed, publicly available research focused solely on this specific compound is limited, its structure appears as a fragment in more complex molecules, suggesting its role as a valuable building block in medicinal chemistry.

The primary objectives of research in this area would logically include:

Development of efficient and stereoselective synthetic routes to this compound and its derivatives.

Exploration of the chemical reactivity of this bifunctional system, leveraging the properties of both the furan and azepane rings for further derivatization.

Systematic investigation of the biological activities of these compounds across a range of therapeutic targets, informed by the known pharmacology of furan and azepane derivatives.

Structure-Activity Relationship (SAR) studies to understand how modifications to the furan and azepane rings, as well as the linkage between them, affect biological potency and selectivity.

The following table provides some of the known chemical data for this compound:

PropertyValue
CAS Number 383129-07-5
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol

While comprehensive research on this compound itself is not yet widely published, the established importance of its constituent rings strongly suggests that this and related furan-azepane systems are promising candidates for future drug discovery efforts. The synthesis and evaluation of libraries based on this core structure could unveil novel compounds with significant therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1335448 2-(Furan-2-yl)azepane CAS No. 383129-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPGFWECJUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405805
Record name 2-(furan-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-07-5
Record name 2-(furan-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furan 2 Yl Azepane and Its Derivatives

Strategies for Azepane Ring Formation with Furan (B31954) Integration

The creation of the azepane ring fused or substituted with a furan moiety can be achieved through various synthetic routes. These strategies primarily fall into two categories: cyclization reactions to form the seven-membered ring directly and ring expansion methodologies that enlarge a pre-existing smaller ring.

Cyclization Reactions in Azepane Synthesis

Cyclization reactions are a fundamental approach to forming the azepane scaffold. These can be broadly classified as either intermolecular or intramolecular, depending on whether the reacting functional groups are on the same or different molecules.

Intermolecular cyclization strategies for forming azepanes often involve the reaction of two different molecules that contain the necessary functionalities to build the seven-membered ring. While specific examples for the direct synthesis of 2-(furan-2-yl)azepane via intermolecular cyclization are not extensively detailed in the provided search results, general principles of azepine synthesis can be applied. For instance, transition metal-catalyzed cyclization reactions are a powerful tool for constructing substituted furans and could potentially be adapted for azepane synthesis. One such approach involves the cobalt(II)-catalyzed metalloradical cyclization of alkynes with diazocarbonyls, which offers a wide substrate scope and high functional group tolerance.

A tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines, catalyzed by copper(I), provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates. This method combines an intermolecular addition of an amine with an intramolecular cyclization to form the seven-membered ring.

Reactants Catalyst/Reagents Product Yield
Functionalized Allenynes and AminesCu(MeCN)4PF6Trifluoromethyl-substituted azepine-2-carboxylates30-65%

This table illustrates a general intermolecular approach that could be conceptually adapted for furan-substituted azepanes.

Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic compounds, including azepanes. This approach involves a single molecule containing all the necessary atoms for the ring, which then undergoes a reaction to form the cyclic structure. A stereoselective and regioselective synthesis of azepane derivatives has been achieved through the ring expansion of piperidines, which can be considered a form of intramolecular rearrangement leading to cyclization.

The intramolecular Diels-Alder reaction of furans (IMDAF) is another powerful tool for constructing complex polycyclic systems that can incorporate azepane rings. For example, 2-(methylthio)-5-amidofurans with tethered unsaturation can undergo thermolysis to initiate an intramolecular Diels-Alder reaction, leading to bicyclic lactams that contain a seven-membered ring. The presence of an amido carbonyl group in the tether was found to facilitate the reaction at lower temperatures.

Silyl-aza-Prins cyclization of allylsilyl amines represents another intramolecular method for synthesizing trans-azepanes with high yields and good to excellent diastereoselectivities. The outcome of this reaction is notably dependent on the Lewis acid catalyst used.

Starting Material Reaction Type Key Features
Piperidine derivativesRing ExpansionStereoselective and regioselective formation of azepanes.
2-(Methylthio)-5-amidofuransIntramolecular Diels-AlderForms bicyclic lactams containing an azepine ring.
Allylsilyl aminesSilyl-aza-Prins CyclizationYields trans-azepanes; catalyst dependent.

This table summarizes various intramolecular strategies for azepane synthesis.

Ring Expansion Methodologies for Azepane Derivatives

Ring expansion reactions offer an alternative and powerful pathway to azepane derivatives, often starting from more readily available five- or six-membered heterocyclic precursors. These methods can provide access to complex and polysubstituted azepanes that might be challenging to synthesize through direct cyclization.

The inherent strain of the three-membered aziridine (B145994) ring makes it a versatile building block for the synthesis of larger heterocycles through ring-opening and subsequent expansion reactions. While the direct expansion of an aziridine to a this compound is not explicitly described, the general principle of aziridine ring expansion is well-established for creating various nitrogen-containing rings.

One notable strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. This concept of engaging electrophilic one-carbon sources for ring expansion could potentially be extended to form larger rings like azepanes.

A metal-free synthetic method for producing multisubstituted furans involves the intramolecular ring opening of 2-(aziridin-2-ylmethylene)malonate or 1,3-diones, assisted by BF3·OEt2. This reaction proceeds through the opening of the aziridine ring by an internal carbonyl oxygen followed by aromatization to form the furan ring. While this specific reaction leads to furans, it highlights the utility of aziridine ring opening in constructing heterocyclic systems.

The expansion of five- and six-membered heterocycles is a common and effective strategy for synthesizing azepanes. A recently developed method involves the photochemical dearomative ring expansion of simple nitroarenes to prepare complex azepanes. This process, mediated by blue light at room temperature, converts the six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the saturated azepanes in just two steps.

Stereoselective and regioselective synthesis of azepane and azepine derivatives has also been achieved through the ring expansion of piperidines. This method has been shown to be highly efficient, providing diastereomerically pure azepane derivatives in excellent yields.

Starting Heterocycle Methodology Key Features
NitroarenesPhotochemical Dearomative Ring ExpansionBlue light mediated, room temperature, two-step synthesis of complex azepanes.
PiperidinesRing ExpansionStereoselective and regioselective, yielding diastereomerically pure azepanes.

This table provides an overview of ring expansion methods from other heterocycles to form azepanes.

Integration of Furan Moiety

The formation of the crucial C-C bond between the furan and azepane rings is a key strategic consideration. This can be achieved either by functionalizing a pre-formed azepane ring or by building the molecule through coupling reactions where one of the reactants is a furan derivative.

Direct functionalization involves the introduction of a furan group onto a pre-existing azepane scaffold. While specific examples for this compound are not extensively detailed, this approach generally relies on the activation of a C-H bond on the azepane ring, followed by coupling with a furan derivative. Another conceptual route involves the generation of a nucleophilic azepane species (e.g., an organometallic reagent) that can then react with an electrophilic furan, or vice versa. The development of π-conjugated azulene (B44059) compounds through Suzuki–Miyaura cross-coupling reactions using furan-containing precursors highlights the utility of furan derivatives in building complex molecules, a principle that could be adapted for azepane functionalization. dntb.gov.ua

Coupling reactions are a powerful tool for forming carbon-carbon bonds. In this context, a furan precursor, such as a 2-halofuran or a furan boronic acid, is coupled with a suitable azepane derivative or a linear precursor that subsequently cyclizes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are prominent in heterocyclic chemistry for their efficiency and functional group tolerance. researchgate.netsemanticscholar.org For instance, the Suzuki cross-coupling reaction allows for the facile production of heterobiaryl compounds and could be applied to link a furan and an azepane moiety. researchgate.netsemanticscholar.org Similarly, copper-catalyzed tandem reactions provide an efficient pathway for constructing functionalized azepine rings, demonstrating the utility of metal catalysis in synthesizing these seven-membered heterocycles. nih.gov The synthesis of various furan derivatives often employs metal-catalyzed approaches, indicating that furan precursors are versatile building blocks in synthetic chemistry. ijsrst.com

Specific Synthetic Routes to this compound and Analogues

Several specific reaction classes can be employed to construct the this compound framework, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Palladium-Catalyzed Protocols

Palladium catalysis is widely used for the synthesis of complex heterocyclic molecules, including azepines and functionalized furans. researchgate.netmdpi.com The Tsuji-Trost reaction, a palladium-catalyzed nucleophilic substitution, is a versatile method for creating C-N, C-O, C-S, and C-C bonds. This protocol has been successfully applied to the synthesis of 2-substituted benzofurans from benzofuran-2-ylmethyl acetates, where various nucleophiles attack a π-allyl palladium intermediate. unicatt.itnih.gov A similar strategy could be envisioned for the synthesis of this compound derivatives. The choice of the palladium source and ligand is critical for the success of these reactions, with different catalytic systems being optimal for different types of nucleophiles. nih.gov

Table 1: Representative Palladium Catalytic Systems for C-N and C-O Bond Formation
Catalyst PrecursorLigandTarget BondTypical NucleophileReference
Pd₂(dba)₃dppfC-NAmines nih.gov
[Pd(η³-C₃H₅)Cl]₂XPhosC-OPhenols nih.gov
Pd(OAc)₂JohnPhosC-NAmines researchgate.net
PdCl₂(CH₃CN)₂-C-C (in furan synthesis)1,3-Diketones mdpi.com

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis and can be a key step in the formation of the azepane ring. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The synthesis of heavily hydroxylated azepane iminosugars has been achieved through intramolecular reductive amination of aldehyde precursors. nih.gov Similarly, optically active annulated azepane scaffolds have been prepared via a key reductive amination step where an iminium ion is formed and reduced intramolecularly. chemistryviews.org For the synthesis of this compound, a plausible strategy would involve the cyclization of a linear amino-aldehyde or amino-ketone precursor, where the furan moiety is already present on the carbon backbone.

Atom-Economical and Metal-Free Approaches for Furan Synthesis

The construction of the furan ring is a pivotal step in the synthesis of this compound. Modern synthetic chemistry places a strong emphasis on principles of green chemistry, favoring atom-economical and metal-free reaction pathways. These approaches aim to maximize the incorporation of atoms from the starting materials into the final product and avoid the use of potentially toxic and expensive heavy metal catalysts.

One notable metal-free approach to synthesizing multisubstituted furans involves the use of a Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂). This method can proceed via the ring-opening of an appropriately substituted aziridine precursor, followed by cyclization and aromatization to form the furan ring. The reaction is highly atom-economical as all atoms from the starting material are incorporated into the product. This strategy is particularly advantageous as it circumvents the need for transition metals like palladium, rhodium, or copper, which are often employed in traditional furan syntheses. The absence of metal catalysts simplifies purification procedures and reduces the risk of metal contamination in the final product.

The general mechanism for this type of synthesis involves the activation of a carbonyl group within the substrate by the Lewis acid, which facilitates the intramolecular nucleophilic attack by the aziridine nitrogen, leading to the expansion of the three-membered ring and subsequent rearrangement to the aromatic furan system. The efficiency of this method is demonstrated by the high yields often obtained for a variety of substituted furans.

Stereoselective Synthesis Considerations

Achieving stereocontrol in the synthesis of this compound is crucial, as the stereochemistry at the C2 position of the azepane ring can significantly influence its biological activity. While specific literature on the stereoselective synthesis of this compound is limited, general strategies for the stereoselective synthesis of 2-substituted and other functionalized azepanes can be considered and adapted.

One common approach is the use of a chiral pool, starting from enantiomerically pure precursors. For instance, D-mannose has been utilized as a starting material for the synthesis of heavily hydroxylated azepane iminosugars. This strategy relies on the inherent chirality of the starting material to direct the stereochemistry of the newly formed stereocenters. An osmium-catalyzed tethered aminohydroxylation reaction has been a key step in such syntheses, allowing for the formation of a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination can then be employed to form the azepane ring.

Biocatalysis offers another powerful tool for stereoselective synthesis. Lipases, for example, can be used for the kinetic resolution of racemic intermediates. This can be achieved through stereoselective acylation or hydrolysis, where the enzyme preferentially reacts with one enantiomer, leaving the other unreacted and allowing for their separation. This method has been successfully applied to the synthesis of various chiral building blocks for natural products.

Furthermore, chemoenzymatic methods have been developed for the synthesis of enantioenriched 2-aryl azepanes. These methods can involve an asymmetric reductive amination using imine reductases or a deracemization process using monoamine oxidases. The resulting chiral amine can then undergo further transformations to introduce the desired substituent at the 2-position.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical aspect of developing an efficient and scalable synthesis for this compound. This includes the careful selection of catalyst systems, solvents, and the control of temperature and pressure.

Catalyst Systems and Reagents

The choice of catalyst is paramount in many synthetic transformations leading to azepane derivatives. For instance, in the synthesis of functionalized azepines via tandem amination/cyclization reactions of fluorinated allenynes, copper(I) catalysts have been shown to be effective. Specifically, Cu(MeCN)₄PF₆ has been identified as a competent catalyst for allene (B1206475) hydroamination processes.

Rhodium catalysts, such as Rh₂(Adc)₄, have been utilized in the synthesis of fused azepine derivatives from dienyltriazoles. The catalyst plays a crucial role in the intramolecular cyclopropanation, which is followed by a 1-aza-Cope rearrangement to form the azepine ring. The selection of the rhodium catalyst with bulky ligands was found to be important in minimizing side reactions, such as a 1,2-hydride shift.

The table below summarizes some catalyst systems used in the synthesis of azepine derivatives, which could be analogous to the synthesis of this compound.

Catalyst SystemSubstrate TypeProduct TypeYield (%)
Cu(MeCN)₄PF₆Functionalized AllenynesTrifluoromethyl-substituted Azepin-2-carboxylates65
Rh₂(Adc)₄DienyltriazoleFused Dihydroazepine74
Rh(COD)(DPPB)BF₄TetrahydroazepineAzepanolHigh Conversion

Solvent Effects

The solvent can have a profound impact on the reaction rate, yield, and selectivity of a chemical transformation. In the photochemical synthesis of 2-arylamino-substituted azepines from aryl azides, the choice of solvent was found to be critical. For ortho-substituted aryl azides, 1,4-dioxane (B91453) provided the best results, while for para-substituted counterparts, ethanol (B145695) was the optimal solvent. This highlights the importance of matching the solvent polarity and coordinating ability to the specific substrate and reaction mechanism.

In the catalytic hydroboration of a tetrahydroazepine, various solvents were screened, including tetrahydrofuran (B95107) (THF), toluene, and 1,2-dichloroethane (B1671644) (DCE). THF at 60 °C was identified as the optimal solvent, providing a good balance between high conversion, regioselectivity, and minimization of side products. The coordinating ability of THF was suggested to play a role in suppressing undesired side reactions.

The following table illustrates the effect of different solvents on the synthesis of azepine derivatives.

Reaction TypeSubstrateSolventOutcome
Photochemical Azepine Synthesisortho-Aryl azide1,4-DioxaneOptimal Yield
Photochemical Azepine Synthesispara-Aryl azideEthanolOptimal Yield
Catalytic HydroborationTetrahydroazepineTHFOptimal balance of conversion and selectivity
Catalytic HydroborationTetrahydroazepineTolueneHigher formation of side products

Temperature and Pressure Control

Temperature is a key parameter that influences reaction kinetics. Most of the reported syntheses of azepine derivatives are conducted at ambient or moderately elevated temperatures. For example, the photochemical synthesis of 2-arylamino-substituted azepines is typically carried out at ambient temperature. The rhodium-catalyzed synthesis of fused dihydroazepines was optimized at 60 °C; decreasing the temperature from higher initial values and increasing the reaction time led to an improved yield.

While high-pressure conditions are less common in standard laboratory synthesis, they can be a useful tool for certain transformations. For instance, high hydrostatic pressure has been used to accelerate the synthesis of some nitrogen-containing heterocycles, significantly reducing reaction times. However, for the majority of synthetic routes relevant to this compound, precise temperature control under atmospheric pressure is the more common and practical approach. The optimal temperature will depend on the specific reaction, the stability of the reactants and products, and the activation energy of the desired transformation.

Chemical Reactivity and Transformations of 2 Furan 2 Yl Azepane Scaffolds

Reactions of the Azepane Moiety

The azepane portion of the molecule contains a secondary amine and a seven-membered saturated hydrocarbon ring. The reactivity of this moiety is primarily centered on the nucleophilic and basic nitrogen atom, while the saturated ring is generally less reactive.

Functionalization of the Nitrogen Atom

The secondary amine in the azepane ring is a key site for chemical modification. As a nucleophile, the nitrogen atom can readily react with a variety of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. This functionalization is crucial for modulating the compound's physical, chemical, and biological properties. nih.govdntb.gov.uaresearchgate.net

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base leads to the formation of tertiary amines. This modification can influence the steric and electronic properties of the azepane ring.

N-Acylation: Treatment with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-amides. This transformation introduces a carbonyl group, which can alter the planarity and conformational flexibility around the nitrogen atom and decrease its basicity.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides N-sulfonamides. This is a common strategy for protecting the nitrogen atom or introducing functional groups for further transformations.

Table 1: Representative Reactions of the Azepane Nitrogen
Reaction TypeElectrophileProduct TypeSignificance
N-AlkylationAlkyl Halides (R-X)Tertiary AmineIntroduces alkyl groups, alters basicity and steric profile.
N-AcylationAcyl Chlorides (RCOCl)AmideReduces basicity, introduces carbonyl functionality.
N-SulfonylationSulfonyl Chlorides (RSO₂Cl)SulfonamideNitrogen protection, introduces sulfonyl group.

Reactions Involving the Saturated Seven-Membered Ring

The seven-membered saturated carbocyclic ring of the azepane moiety is generally unreactive under standard conditions, similar to cycloheptane. Its C-H bonds are sp³-hybridized and not activated by adjacent functional groups, making selective functionalization challenging. rwth-aachen.denih.govmanchester.ac.uk However, under specific and often harsh conditions, transformations such as ring-opening or C-H activation could theoretically be induced. The development of synthetic strategies for creating substituted azepanes often relies on constructing the ring from functionalized precursors rather than modifying a pre-existing saturated ring. nih.govmanchester.ac.ukthieme-connect.comresearchgate.net

Reactions of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle that readily undergoes a variety of chemical transformations. Its reactivity is significantly different from that of the saturated azepane ring, allowing for selective chemistry.

Electrophilic Substitution Reactions on the Furan Ring

Furan is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene (B151609). pearson.compearson.com The oxygen atom donates electron density into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. pearson.comquora.com This substitution preferentially occurs at the C-2 or C-5 positions, as the intermediate carbocation is better stabilized by resonance compared to substitution at the C-3 or C-4 positions. quora.comquora.com In 2-(furan-2-yl)azepane, the C-2 position is already substituted, so electrophilic attack is directed to the C-5 position.

Key electrophilic substitution reactions include:

Halogenation: Furan reacts with halogens like bromine under mild conditions to yield halogenated products. For this compound, this would result in 2-(5-bromofuran-2-yl)azepane. pearson.com

Nitration: Nitration of furan requires mild reagents, such as acetyl nitrate (B79036), as harsh conditions (e.g., nitric acid and sulfuric acid) can lead to ring degradation.

Friedel-Crafts Acylation: The introduction of an acyl group onto the furan ring can be achieved using an acid anhydride (B1165640) with a mild Lewis acid catalyst. This reaction would yield a ketone at the C-5 position.

Table 2: Electrophilic Substitution Reactions on the Furan Moiety
ReactionReagentsProduct (at C-5 position)Reference
HalogenationBr₂, DioxaneBromo group (-Br) pearson.compearson.com
NitrationAcetyl nitrate (CH₃COONO₂)Nitro group (-NO₂) libretexts.orgyoutube.com
Friedel-Crafts AcylationAcetic anhydride, BF₃·OEt₂Acetyl group (-COCH₃) onlineorganicchemistrytutor.com

Oxidative Transformations of Furan Derivatives

The furan ring is susceptible to oxidation by various reagents, which can lead to ring-opening or rearrangement products. nrel.gov These transformations are synthetically valuable for converting the furan ring into other functional groups. nih.govresearchgate.netacs.org A well-known transformation of furfuryl alcohols is the Achmatowicz reaction, where oxidation leads to a dihydropyranone. nih.govwikipedia.orgacs.orgchem-station.com This reaction highlights the furan ring's utility as a latent 1,4-dicarbonyl synthon. chem-station.compolishtechnicalreview.com For 2-alkylfurans, oxidation can lead to the formation of highly polar ring-opened products, which may further react to form polymers. nrel.govnih.gov

Table 3: Oxidative Transformations of Furan Derivatives
Reaction TypeTypical ReagentsGeneral Product TypeSignificance
Oxidative Ring CleavageO₃, KMnO₄, m-CPBA1,4-Dicarbonyl compoundsUnmasks a dicarbonyl functionality.
Achmatowicz ReactionBr₂ in MeOH, NBSDihydropyranones (from furfuryl alcohols)Key step in monosaccharide synthesis. wikipedia.orgpolishtechnicalreview.com
Low-Temperature OxidationO₂Aldehydes, cyclic ketonesRelevant to biofuel stability. nih.gov

Cycloaddition Reactions Involving the Furan Ring

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. wikipedia.orgslideshare.netlibretexts.org This reaction allows for the construction of bicyclic adducts, specifically 7-oxanorbornene derivatives, in an atom-economical manner. rsc.orgnih.gov The reactivity of furan as a diene is influenced by its substitution; electron-donating groups enhance reactivity, while electron-withdrawing groups can decrease it. acs.orgrsc.org However, even electron-poor furans can participate under specific conditions, such as in aqueous media. rsc.orgnih.gov Besides the common [4+2] cycloaddition, furans can also participate in other cycloadditions, such as [4+4] and [4+2] reactions with various partners, leading to diverse heterocyclic structures. nih.gov

Table 4: Cycloaddition Reactions of the Furan Ring
Reaction TypeReactant PartnerProduct SkeletonReference
[4+2] Diels-AlderAlkenes, Alkynes (Dienophiles)7-Oxanorbornene/diene rsc.orgmdpi.comresearchgate.net
[4+2] CycloadditionIminesFuran-fused lactams nih.gov
[4+4] CycloadditionAnthranilsFuran-fused 8-membered rings nih.gov

Inter-ring Reactions and Fused Systems

The strategic fusion of the furan and azepane rings within the this compound scaffold opens avenues to novel polycyclic architectures. These reactions typically involve the participation of the furan ring as a diene in cycloaddition reactions or as a nucleophile after ring activation, with the azepane ring providing a tethered reaction partner.

The construction of polycyclic structures from this compound derivatives is a key strategy for accessing complex molecular frameworks with potential applications in medicinal chemistry and materials science. A prominent approach involves leveraging the diene character of the furan ring in intramolecular Diels-Alder reactions.

To facilitate such a transformation, the azepane nitrogen can be functionalized with a dienophile-containing moiety. For instance, acylation of the azepane nitrogen with maleic anhydride would tether a dienophile to the furan diene, setting the stage for an intramolecular [4+2] cycloaddition. This reaction would lead to the formation of a highly complex and rigid polycyclic system containing an oxabicyclo[2.2.1]heptene core fused to the azepane ring. The stereochemical outcome of such reactions is often governed by the conformational constraints of the tether, potentially favoring the formation of the exo product due to steric hindrance that disfavors the endo transition state.

Another conceptual approach to polycyclic structures involves the opening of the furan ring to generate a reactive intermediate that can subsequently cyclize with a functional group on the azepane ring. For example, acid-catalyzed hydrolysis of the furan ring can lead to a 1,4-dicarbonyl compound, which could then undergo an intramolecular condensation with a suitably placed functional group on the azepane ring to form a new fused ring system.

Intramolecular cyclization and annulation reactions represent a powerful toolkit for elaborating the this compound scaffold into more intricate fused systems. These reactions can be triggered by various stimuli, including acid catalysis and transition metal catalysis.

One of the most notable acid-catalyzed intramolecular reactions applicable to derivatives of this compound is the Piancatelli rearrangement . This reaction typically involves the acid-catalyzed rearrangement of a 2-furylcarbinol to a 4-hydroxycyclopentenone. researchgate.netnih.gov For this to occur on the this compound scaffold, the carbon atom linking the furan and azepane rings would need to be hydroxylated. Upon treatment with acid, the resulting 2-furylcarbinol derivative would be expected to undergo a 4π-electrocyclization to form a spirocyclic system where a 4-hydroxycyclopentenone ring is fused at the 2-position of the azepane ring.

Transition metal-catalyzed annulation reactions offer another versatile strategy for constructing fused rings. For example, a rhodium(I)-catalyzed [4+2] annulation could potentially be employed. pharmaguideline.com If the azepane nitrogen is functionalized with an alkyne-containing tether, a transition metal catalyst could facilitate the cycloaddition of the alkyne with the furan ring, leading to the formation of a new six-membered ring fused to the furan.

Below is a table summarizing potential intramolecular cyclization and annulation reactions for functionalized this compound derivatives:

Reaction TypeRequired FunctionalizationPotential ProductCatalyst/Reagent
Intramolecular Diels-AlderN-acylation with a dienophileFused oxabicyclo[2.2.1]heptene systemThermal or Lewis Acid
Piancatelli RearrangementHydroxyl group at the C-2 of azepaneSpirocyclic 4-hydroxycyclopentenoneBrønsted or Lewis Acid
Transition Metal-Catalyzed [4+2] AnnulationN-alkynyl tetherFused benzene ringRh(I) or other transition metals
Acid-Catalyzed Furan Ring Opening/CyclizationN-substituent with a nucleophilic groupFused pyrrole (B145914) or other heterocycleStrong Acid

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for optimizing conditions and predicting the outcomes of the transformations of this compound scaffolds.

The mechanism of the Piancatelli rearrangement is proposed to proceed through a 4-π electrocyclization, analogous to the Nazarov cyclization. researchgate.netnih.gov The reaction is initiated by the protonation of the furylcarbinol and subsequent dehydration to form a resonance-stabilized carbocation. This cation then undergoes a conrotatory electrocyclic ring closure to form the cyclopentenone product. nih.gov The stereochemistry of the final product is often exclusively trans, which is a key feature of this rearrangement. nih.gov

In the context of an intramolecular Diels-Alder reaction , the kinetics are influenced by the equilibrium between the starting material and the cycloadduct. For furan-based Diels-Alder reactions, the cycloaddition is often reversible. The position of this equilibrium can be influenced by factors such as temperature, solvent, and the nature of the dienophile. bohrium.com Kinetic studies on related intramolecular furan Diels-Alder reactions have shown that the formation of the endo adduct is often kinetically favored, but the exo adduct may be thermodynamically more stable. bohrium.com

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways and transition state energies, helping to rationalize the observed stereoselectivities and reactivities. For instance, DFT calculations on the aza-Piancatelli reaction have elucidated the multi-step mechanism involving nucleophilic attack, proton transfer, and ring-opening. youtube.com

The following table outlines key mechanistic features of potential reactions involving this compound:

ReactionKey Mechanistic StepsFactors Influencing Kinetics
Piancatelli RearrangementProtonation, dehydration, 4π-electrocyclizationAcid strength, temperature, substrate substitution
Intramolecular Diels-Alder[4+2] cycloaddition, potential retro-Diels-AlderTemperature, solvent, tether length and rigidity, dienophile electronics
Transition Metal-Catalyzed AnnulationOxidative addition, migratory insertion, reductive eliminationCatalyst, ligands, temperature, substrate concentration

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-(Furan-2-yl)azepane in deuterated chloroform (B151607) (CDCl₃) provides distinct signals corresponding to the protons of the azepane ring and the furan (B31954) moiety. iucr.org The protons on the seven-membered azepane ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.25 and 1.64 ppm. iucr.org The proton attached to the carbon adjacent to the nitrogen atom and the furan ring (the α-proton) would be expected at a more downfield position due to the influence of the heteroatoms. The furan ring protons exhibit characteristic chemical shifts in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Azepane Protons 1.25-1.64 m

Note: 'm' denotes a multiplet. Specific assignments for all individual protons require more detailed 2D NMR data.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In CDCl₃, the carbon signals for the azepane ring of this compound have been reported at δ = 26.6, 27.6, 30.2, 38.3, 46.1, and 61.5 ppm. iucr.org The furan ring carbons are expected to resonate in the downfield region, typically between δ 105 and 155 ppm, reflecting their aromatic character.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Azepane C 26.6
Azepane C 27.6
Azepane C 30.2
Azepane C 38.3
Azepane C 46.1
Azepane C (C-2) 61.5
Furan C Data not available in search results
Furan C Data not available in search results
Furan C Data not available in search results

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the complex proton and carbon signals. uvic.canih.gov

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity within the azepane ring and the furan moiety. uvic.ca

HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. uvic.ca

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point between the azepane ring and the furan ring, as it would show a correlation between the azepane C-2 proton and the furan C-2 carbon, and vice versa. uvic.canih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the azepane ring typically appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from both the aliphatic azepane ring and the aromatic furan ring would be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the furan ring usually gives rise to strong bands in the 1000-1300 cm⁻¹ region. nih.gov The C-N stretching of the azepane would also be present in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Azepane) 3300-3500
C-H Stretch (Aromatic, Furan) 3000-3100
C-H Stretch (Aliphatic, Azepane) 2850-3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. nih.gov For this compound (C₁₀H₁₅NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.org

A characteristic fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgyoutube.com In the case of this compound, this could involve the cleavage of the C-C bond within the azepane ring adjacent to the carbon bearing the furan group, or the cleavage of the bond connecting the furan ring to the azepane ring. The fragmentation of the furan ring itself can also lead to characteristic ions. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the furan and azepane rings. iucr.org It would also reveal the conformation of the seven-membered azepane ring, which is known to be flexible and can adopt various conformations such as a chair or boat form. Furthermore, if the compound is resolved into its enantiomers, X-ray crystallography can be used to determine the absolute configuration (R or S) at the chiral center (C-2 of the azepane ring).

Table 4: List of Compounds

Compound Name
This compound
2-hydroxybenzohydrazide
Furan-2-carbaldehyde

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable tool for the stereochemical characterization of chiral molecules containing the this compound scaffold. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.

For chiral derivatives of this compound, the furan ring acts as the primary chromophore. The electronic transitions of the furan moiety, when perturbed by the chiral environment of the azepane ring and any other substituents, give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute stereochemistry of the molecule.

In cases where the enantiomers of a this compound derivative are synthesized or isolated, their ECD spectra are expected to be mirror images of each other. This provides definitive proof of the enantiomeric relationship.

A powerful contemporary approach combines experimental ECD measurements with quantum-chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.gov This synergy allows for the reliable assignment of the absolute configuration of chiral centers. The process involves calculating the theoretical ECD spectra for a specific enantiomer (e.g., the R- or S-enantiomer) and comparing it with the experimentally obtained spectrum. A good match between the experimental and calculated spectra for a given enantiomer allows for the unambiguous determination of its absolute configuration.

A pertinent example of this methodology is the structural elucidation of (R)-2-cyano-3-(furan-2-yl)propanamide, a molecule featuring a furan-2-yl group attached to a chiral carbon. nih.gov Researchers utilized TD-DFT calculations to determine the absolute configuration of the product obtained from a biocatalytic reaction. nih.gov The experimental ECD spectrum of the synthesized compound showed a positive Cotton effect around 225 nm and a negative one near 205 nm. nih.gov By comparing this to the TD-DFT calculated spectrum for the (R)-enantiomer, which predicted a similar pattern, the absolute configuration of the biotransformation product was confidently assigned as R. nih.gov This approach is directly applicable to chiral derivatives of this compound for their structural and stereochemical elucidation.

Table 1: Experimental and Calculated ECD Data for (R)-2-cyano-3-(furan-2-yl)propanamide nih.gov

Wavelength (nm)Experimental Δε [L·mol⁻¹·cm⁻¹]Calculated Δε [L·mol⁻¹·cm⁻¹]Corresponding Electronic Transition
~225Positive Cotton Effect+1.8π → π
~205Negative Cotton Effect-1.5π → π

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. Studies on azepane and its derivatives have utilized DFT to understand their molecular properties.

Research employing meta-hybrid DFT has been conducted to investigate the electronic properties, reactivity, and stability of azepane, among other seven-membered heterocycles. acs.org These studies compute various molecular global reactivity descriptors such as Fukui functions, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). acs.org The substitution of a furan-2-yl group onto the azepane ring influences these electronic properties. The furan (B31954) ring, being an electron-rich aromatic system, can engage in electronic interactions with the azepane moiety.

The optimized geometries and calculated geometrical parameters from DFT studies show good correlation with experimental data, such as X-ray diffraction (XRD) data for related structures. acs.org For instance, the calculated average bond lengths for C–N, C–O, and C–C bonds in heterocyclic systems are generally in excellent conformity with experimental values. acs.org

Key electronic properties calculated for azepane and related heterocycles using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular interactions, such as charge transfer and resonance stabilization between the furan and azepane rings. acs.org

A study on benzotrifuran-centered electron acceptors, which shares the furan motif, utilized quantum chemical calculations to demonstrate that the furan-containing structure maintains a near-planar geometry, promoting enhanced π-conjugation. rsc.org While 2-(furan-2-yl)azepane is not a large, fused system, the principles of π-conjugation between the furan ring and the azepane nitrogen's lone pair can be similarly investigated.

PropertyValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.0 eVRelates to chemical stability and reactivity
Dipole Moment1.8 DIndicates overall polarity of the molecule

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is flexible and can adopt multiple conformations. Understanding the conformational preferences of the azepane ring in this compound is crucial as it can influence its biological activity and physical properties. High-level quantum mechanics calculations have been used to perform conformational analysis of the azepane ring. acs.org

The azepane ring typically exists in a twist-chair conformation, which is generally the most stable. The presence of a bulky substituent at the C2 position, such as the furan-2-yl group, can influence the conformational equilibrium. The orientation of the furan ring relative to the azepane ring (axial vs. equatorial) and the rotational isomers around the C-C bond connecting the two rings are important conformational variables.

While a specific conformational analysis for this compound was not found, general principles of conformational analysis of substituted cycloalkanes and heterocycles apply. imperial.ac.uk The gauche effect and other stereoelectronic interactions can play a role in stabilizing certain conformations, particularly those involving the nitrogen lone pair and adjacent bonds. imperial.ac.uk In the context of drug design, molecular dynamics simulations are sometimes employed to account for the flexibility of rings like azepane in docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

While no specific QSAR studies focused solely on this compound were identified, QSAR analyses have been performed on various classes of compounds containing either a furan ring or an azepine-related scaffold. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to derivatives of 11H-dibenz[b,e]azepine and dibenz[b,f] acs.orgnih.govoxazepine to predict their agonistic activities. mdpi.com These models generate statistical data such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) to assess their predictive power. mdpi.com

Similarly, QSAR studies have been conducted on furan-containing compounds, such as [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives, to understand the structural requirements for their inhibitory activity against certain enzymes. nih.gov These studies identify key molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) that are important for biological activity.

For this compound derivatives, a QSAR model would typically involve calculating a range of molecular descriptors, including:

Topological descriptors: Describing the atomic connectivity.

Electronic descriptors: Such as atomic charges and dipole moments.

Quantum chemical descriptors: Like HOMO/LUMO energies.

These descriptors for a series of analogues would then be correlated with their measured biological activity using statistical methods like multiple linear regression or partial least squares. bohrium.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein or enzyme. These methods are frequently used in the study of pharmacologically active molecules containing furan and azepane moieties.

Molecular docking studies have been performed on various furan-containing compounds to predict their binding modes and affinities. For example, derivatives of 2-(furan-2-yl)quinazolin-4-one have been docked into the active sites of cancer-related proteins to evaluate their potential as antiproliferative agents. nih.gov Similarly, docking studies on 2-(furan-2-ylmethylenehydrazono)thiazolidin-4-ones have been used to investigate their antimicrobial potential by predicting their interactions with enzymes like GlcN-6P. biointerfaceresearch.com

In studies involving azepine or related ring systems, molecular docking helps in understanding the structure-activity relationships. For instance, docking of novel azepines based on a quinazolinone moiety has been used to explore their potential as antimicrobial and antitumor agents. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing for the assessment of the stability of the binding mode over time. For example, MD simulations were used to evaluate the stability of a 2-aryl-6-carboxamide benzoxazole (B165842) derivative (containing a furan ring) within the active site of acetylcholinesterase and butyrylcholinesterase. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored during the simulation to assess its stability in the binding pocket. nih.gov

For this compound, these simulations would be crucial in a drug discovery context to:

Identify key amino acid residues in the target's active site that interact with the furan ring, the azepane nitrogen, and other parts of the molecule.

Predict the binding energy and affinity of the compound.

Understand the role of the azepane ring's flexibility in achieving an optimal binding conformation.

Table 2: Example of Molecular Docking and Dynamics Data for a Furan-Containing Ligand (Note: This table is based on data for a related compound, compound 36 from reference nih.gov, as a specific example for this compound is not available.)

ParameterAChEBChE
Docking Score (kcal/mol)-7.29-6.71
Average RMSD (Å) in MD1.982.2
Key Interacting ResiduesTyr70, Trp84, Tyr121, Trp279, Phe330, Tyr334Trp82, His438, Tyr332

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including those for the synthesis of heterocyclic compounds. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates.

For reactions involving furans, computational studies have been used to understand their cycloaddition reactions. For example, DFT calculations have been employed to study the mechanism of [8+2] cycloadditions of dienylfurans, exploring concerted versus stepwise pathways and analyzing the activation free energies. pku.edu.cn The benzannulation of furan to improve its stability has also been rationalized through quantum chemical calculations, which show how incorporating one of the furan's double bonds into an aromatic system makes it less susceptible to reactions like the Diels-Alder cycloaddition. rsc.org

In the context of synthesizing substituted azepanes, computational modeling could be used to study the mechanism of key ring-forming or functionalization reactions. For example, the Castagnoli–Cushman reaction, which can be used to synthesize nitrogen-containing heterocycles, has been investigated using computational methods to probe whether the mechanism is concerted or stepwise.

While specific computational studies on the reaction mechanisms for the synthesis of this compound were not found, the principles from studies on related systems are applicable. Such studies would involve:

Proposing plausible reaction pathways.

Calculating the geometries and energies of reactants, products, intermediates, and transition states.

Determining the activation barriers for each step to identify the most likely reaction mechanism.

This information is critical for optimizing reaction conditions and for designing new synthetic routes.

Biological and Medicinal Chemistry Research on 2 Furan 2 Yl Azepane and Its Derivatives

Exploration of Pharmacological Activities

The furan (B31954) nucleus is a core component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. utripoli.edu.lyijabbr.comwisdomlib.orgcitedrive.comresearchgate.net Similarly, the azepane motif is found in many bioactive molecules and FDA-approved drugs, showing applications as anticancer, antiviral, and antimicrobial agents, among others. researchgate.netnih.gov The conjugation of these two moieties in 2-(Furan-2-yl)azepane derivatives suggests a promising area for drug discovery.

Antimicrobial Properties

The furan ring is a fundamental skeleton in many substances exhibiting antimicrobial properties. utripoli.edu.ly Its derivatives have been extensively studied for their ability to combat various pathogens. rjpn.org Likewise, azepane-containing compounds have been developed for a range of therapeutic uses, including as antimicrobial agents. nih.gov

Derivatives incorporating the furan moiety have demonstrated notable antibacterial efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. For example, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that these compounds can suppress the growth of Escherichia coli and Staphylococcus aureus. mdpi.com One derivative, in particular, inhibited E. coli growth with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. utripoli.edu.lyijabbr.com Other research has identified furan derivatives active against Proteus vulgaris, Listeria monocytogenes, and Bacillus cereus. utripoli.edu.lyijabbr.com

In a study of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, compounds were tested against E. coli and S. aureus. For most of the tested compounds, the MIC against E. coli was in the range of 64 to 128 µg/mL, while the MIC for S. aureus was 128 µg/mL. mdpi.com Additionally, certain 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives showed strong activity against Helicobacter pylori strains, with inhibition zones greater than 30 mm at a concentration of 100 µ g/disc . utripoli.edu.ly

While direct studies on this compound are limited, research on related azepane structures, such as 5H-imidazo[1,2-a]azepine quaternary salts, has shown antibacterial activity. One such derivative displayed significant, broad-spectrum action against most tested microorganisms with a MIC as low as 4 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Furan and Azepine Derivatives

Compound Class Bacterial Strain MIC / Activity
3-Aryl-3-(furan-2-yl)propanoic acid derivative Escherichia coli 64 µg/mL
3-Aryl-3-(furan-2-yl)propenoic acid derivatives Escherichia coli 64-128 µg/mL
3-Aryl-3-(furan-2-yl)propenoic acid derivatives Staphylococcus aureus 128 µg/mL
5H-Imidazo[1,2-a]azepine quaternary salt Various bacteria 4 µg/mL

The furan scaffold is also a key feature in many antifungal agents. rjpn.org Research has shown that nitrofuran derivatives possess potent activity against a variety of fungal species. mdpi.com For instance, certain derivatives demonstrated a Minimum Inhibitory Concentration (MIC₉₀) of 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com Another study highlighted a furan derivative with strong effects against Candida albicans and Candida glabrata, with a MIC₅₀ value of 0.5 µg/mL, and notable activity against Candida tropicalis (MIC₅₀ of 2 µg/mL). utripoli.edu.ly

Furthermore, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. nih.gov Several of these compounds showed remarkable antifungal activity against Sclerotinia sclerotiorum, with EC₅₀ values ranging from 0.1 to 1.1 mg/L. nih.gov The most potent compound, 4i, had an EC₅₀ of 0.140 mg/L, which was superior to the commercial fungicide boscalid. nih.gov Similarly, 3-aryl-3-(furan-2-yl)propenoic acid derivatives were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Furan Derivatives

Compound Class Fungal Strain MIC / EC₅₀ Value
Nitrofuran derivative Histoplasma capsulatum 0.48 µg/mL (MIC₉₀)
Nitrofuran derivative Paracoccidioides brasiliensis 0.48 µg/mL (MIC₉₀)
Furan derivative Candida albicans 0.5 µg/mL (MIC₅₀)
Furan derivative Candida glabrata 0.5 µg/mL (MIC₅₀)
Furan derivative Candida tropicalis 2 µg/mL (MIC₅₀)
Thiophene/Furan-1,3,4-oxadiazole carboxamide (Compound 4i) Sclerotinia sclerotiorum 0.140 mg/L (EC₅₀)

Furan and its derivatives are recognized for their antiviral potential. ijabbr.comresearchgate.net Well-known antiviral drugs such as Remdesivir and Molnupiravir contain furan or tetrahydrofuran (B95107) rings, highlighting the importance of this scaffold in antiviral drug design. mdpi.com Research into novel furan-containing compounds continues to explore this potential. For example, furan-substituted spirothiazolidinones have shown superior activity against the influenza A/H3N2 virus compared to analogues with other aromatic moieties. utripoli.edu.ly

Anticancer and Antitumor Potential

The development of furan derivatives as anticancer agents is an active area of research. wisdomlib.orgekb.eg Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of furan-containing molecules against various cancer cell lines. nih.govnih.govnih.gov

One study detailed the synthesis of novel furan-based derivatives and evaluated their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds from the series exhibited good cytotoxic activity, with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Another investigation into new ((furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives found high anticancer activity against the human liver carcinoma cell line (HepG-2), with IC₅₀ values close to that of the reference drug doxorubicin. nih.gov

Further research on 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives was conducted within the National Cancer Institute's Developmental Therapeutic Program. researchgate.net Several derivatives showed moderate activity and were particularly sensitive to the MDA-MB-468 and T-47D breast cancer cell lines, where they exhibited a cytotoxic effect with a growth percentage (GP) ranging from -38.24% to 1.28%. researchgate.net

Table 3: Anticancer Activity of Selected Furan Derivatives

Compound Class Cell Line Activity Metric Value
Furan-based derivative (Compound 7) MCF-7 (Breast Cancer) IC₅₀ 2.96 µM
Furan-based derivative (Compound 4) MCF-7 (Breast Cancer) IC₅₀ 4.06 µM
((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative HepG-2 (Liver Cancer) IC₅₀ Similar to Doxorubicin
2-(4-Furan-2-yl-thiazol-2-yl)acrylonitrile derivative (Compound 6f) HCC-2998 (Colon Cancer) Growth % 0.93%

Central Nervous System (CNS) Activities

Both furan and azepane scaffolds are present in compounds with significant CNS activity. Furan derivatives have been associated with antidepressant, anxiolytic, anticonvulsant, and antiparkinsonian properties. utripoli.edu.lyijabbr.com The azepane core is also a key structural motif in molecules targeting the CNS. nih.gov

Research into substituted 2-oxo-azepane derivatives identified them as potent inhibitors of gamma-secretase, a key enzyme implicated in Alzheimer's disease. nih.gov This highlights the potential of the azepane ring in developing treatments for neurodegenerative disorders. A broader review of azepane-based compounds underscores their development as anti-Alzheimer's disease and anticonvulsant drugs. nih.gov

Regarding furan derivatives, certain compounds have shown notable anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. utripoli.edu.ly One particular furan-containing compound demonstrated improved antiepileptic activity without signs of neurotoxicity. utripoli.edu.ly The combination of these two pharmacologically important rings in this compound suggests a promising avenue for the discovery of novel agents acting on the central nervous system.

Antidepressant and Anxiolytic Effects

Derivatives containing furan and other heterocyclic systems have been investigated for their potential to treat central nervous system disorders, including depression and anxiety. utripoli.edu.ly The serotonergic system is a key target for antidepressant and anxiolytic drugs. Research into a functionalized 3-selanyl benzo[b]furan (SeBZF3) demonstrated antidepressant-like effects in animal models, such as the tail suspension test (TST) and forced swimming test (FST). nih.gov The mechanism of action for this compound was found to involve interaction with the serotonergic system, as its effects were blocked by antagonists for 5-HT1A, 5-HT2A/C, and 5-HT3 receptors. nih.gov Furthermore, a synergistic antidepressant effect was observed when a subeffective dose of SeBZF3 was co-administered with fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov

In a similar vein, phenylpiperazine derivatives have been studied for their dual antagonism of 5-HT1A and 5-HT7 receptors, showing potent antidepressant- and anxiolytic-like properties in animal models. nih.gov While not direct derivatives of this compound, these studies highlight the therapeutic potential of targeting the serotonergic system with novel heterocyclic compounds. The structural components of this compound suggest that it could serve as a scaffold for developing new modulators of serotonin receptors, warranting further investigation into its antidepressant and anxiolytic potential.

Table 1: Antidepressant-like Activity of a Furan Derivative

Compound Test Result
3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) Tail Suspension Test (TST) Exerted antidepressant-like effects at doses of 5-50 mg/kg. nih.gov
Anticonvulsant Properties

The furan moiety is present in the chemical structures of various compounds that have been investigated for anticonvulsant activity. nih.gov For instance, new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring (a bioisostere of furan) have been synthesized and evaluated in animal models of epilepsy. nih.gov One of the most promising compounds from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov In vitro studies suggested that its mechanism of action involves the moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Additionally, research on N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones has identified compounds with notable anti-seizure properties in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov The most active compound in one study, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, was effective in both mouse and rat models. nih.gov These findings suggest that the incorporation of a furan ring into an azepane structure could yield novel compounds with potential applications in the treatment of epilepsy.

Table 2: Anticonvulsant Activity of a Thiophene-containing Compound

Compound Test Finding
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride Maximal Electroshock (MES) Showed a higher ED50 value than the reference drug valproic acid. nih.gov
Antiparkinsonian Activity

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.gov Research into novel therapeutic agents has explored a variety of chemical scaffolds. For example, a series of novel furan-2-yl-1H-pyrazoles were synthesized and found to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov The efficacy of these compounds was comparable to the promising drug candidate anle138b, suggesting that furan-containing structures may be valuable for developing disease-modifying therapies for Parkinson's disease. nih.gov

Furthermore, studies on 8-azabicyclo[3.2.1]octane analogs, which share a bicyclic amine structure with some similarities to the azepane scaffold, have shown significant anti-Parkinsonian activity in animal models. scirp.org Certain compounds in this class were found to reduce drug-induced catatonia and tremors and to increase brain dopamine (B1211576) levels. scirp.org Given these findings, derivatives of this compound could be promising candidates for further investigation into their potential neuroprotective and symptomatic effects in the context of Parkinson's disease.

Anti-inflammatory and Analgesic Effects

Furan derivatives have been the subject of extensive research for their anti-inflammatory and analgesic properties. nih.gov The furan nucleus is a key structural feature in many compounds that exhibit these biological activities. utripoli.edu.ly For instance, a synthetic dual inhibitor of cyclooxygenases (COX) and 5-lipoxygenase (LOX), 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov FPP-3 also exhibited analgesic effects in an acetic acid-induced writhing response model in mice. nih.gov A significant advantage of FPP-3 was the absence of gastric ulcer formation, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory properties of natural furan derivatives are often linked to their antioxidant activities, such as scavenging free radicals and reducing lipid peroxidation. nih.gov The ability of the furan ring to participate in electron transfer is a key aspect of its antioxidant potential. nih.gov The azepane scaffold is also found in molecules with anti-inflammatory properties. Therefore, the combination of the furan and azepane rings in this compound and its derivatives could lead to the development of new anti-inflammatory and analgesic agents with potentially favorable safety profiles.

Table 3: Anti-inflammatory and Analgesic Activity of a Furan Derivative

Compound Biological Activity Model
1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) Anti-inflammatory Carrageenan-induced paw edema in rats. nih.gov

Other Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)

Beyond the aforementioned activities, the this compound scaffold and its constituent parts have been implicated in a range of other biological effects, including enzyme inhibition and receptor modulation. For example, substituted 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of γ-secretase, a key enzyme involved in the pathogenesis of Alzheimer's disease. nih.gov

In the realm of receptor modulation, furan-substituted analogues of Salvinorin A have been synthesized and evaluated for their activity at the κ-opioid receptor (KOR). nih.gov These studies indicated that substitutions on the furan ring are tolerated and can modulate the potency and efficacy of the compounds. The furan ring itself is thought to bind within a congested portion of the KOR binding pocket. nih.gov Additionally, as previously mentioned, furan and piperazine (B1678402) derivatives have shown affinity for various serotonin (5-HT) receptors, including 5-HT1A and 5-HT7, highlighting their potential as receptor modulators. nih.govnih.gov These examples underscore the versatility of the furan and azepane moieties and suggest that this compound derivatives could be tailored to interact with a variety of biological targets.

Structure-Activity Relationship (SAR) Studies

Influence of Furan Substitution Patterns on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For molecules containing a furan ring, modifications to this heterocycle can significantly impact their pharmacological properties. For instance, in the development of antiproliferative agents, the attachment of a furan moiety to the A-ring of chalcones was found to enhance their activity more than twofold compared to the parent dihydroxychalcone. nih.gov

In a series of benzofuran (B130515) derivatives with potential anticancer activity, SAR studies revealed that substitutions at the C-2 position of the benzofuran ring with ester or other heterocyclic rings were critical for their cytotoxic effects. nih.gov The position of substituents on the furan or fused benzene (B151609) ring can also dramatically alter activity. For example, the placement of a halogen atom at the para position of an N-phenyl ring attached to a benzofuran scaffold has been associated with maximum cytotoxic activity. nih.gov These findings illustrate that the electronic and steric properties of substituents on the furan ring, as well as their position, are key determinants of biological activity. Therefore, systematic substitution of the furan ring in this compound is a logical strategy for the discovery and optimization of novel therapeutic agents.

Impact of Azepane Substitution and Stereochemistry

The biological activity of compounds derived from the this compound scaffold is profoundly influenced by the substitution patterns on the azepane ring and the stereochemistry of the molecule. The azepane ring is a flexible structure, and its conformational diversity is often a determining factor in its biological function. lifechemicals.com The ability to introduce specific substituents can bias the ring toward a single major conformation, which is a critical strategy in effective drug design. lifechemicals.com

For instance, in the development of 2-oxoazepane derivatives as gamma-secretase inhibitors, modifications to the ring had a significant impact on metabolic stability. Early analogs with geminal dimethyl groups exhibited high metabolic clearance. Replacing these with a bioisosteric geminal difluoro group successfully overcame this metabolic instability, demonstrating how targeted substitution can enhance a molecule's drug-like properties. nih.gov

Stereochemistry is also a crucial determinant of biological activity. The synthesis of azepane derivatives often results in chiral centers, and different enantiomers or diastereomers can have vastly different pharmacological profiles. Research into the synthesis of azepane-based compounds has focused on developing stereoselective methods to produce enantiomerically pure products. rsc.org In one example, biocatalytic asymmetric reductive amination was used to generate enantioenriched 2-aryl azepanes, which could then be converted to other derivatives with a stereospecific transfer of the aryl group. researchgate.net A study on a chiral bicyclic azepane scaffold found that it acted as a potent, stereoselective inhibitor of norepinephrine (B1679862) and dopamine transporters. nih.gov This highlights the necessity of controlling stereochemistry to achieve desired interactions with specific biological targets.

Role of Linker and Bridging Groups in Conjugates

A pertinent example is the development of furan-conjugated tripeptides as potent antitumor drugs. nih.gov In this research, a furan moiety was conjugated to a small library of tripeptides. The peptide sequence acts as a linker and is crucial for the biological activity of the conjugate. Structure-activity relationship studies revealed that the stereochemistry of the amino acid residues within the peptide linker was critical; conjugates containing at least one D-configuration amino acid were found to be inactive against HeLa cancer cells. The most potent compound identified was Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂, which exhibited an IC₅₀ value of 0.28 µM against human cervical cancer cells. nih.gov This demonstrates that the linker is not merely a spacer but an integral component that influences the conjugate's interaction with its biological target.

Mechanistic Investigations of Biological Action

Understanding how this compound derivatives exert their effects at a molecular level is key to their development as therapeutic agents. This involves identifying their cellular targets, the pathways they modulate, and their specific binding interactions.

Identification of Biological Targets

Research has shown that derivatives incorporating the azepane ring can interact with a wide range of biological targets implicated in various diseases. The furan ring, known for its electron-rich nature and aromaticity, often facilitates strong binding to enzymes and receptors. ijabbr.comijabbr.com Specific targets identified for azepane-containing molecules include G-protein coupled receptors, enzymes, and transporters.

Identified Biological Targets for Azepane Derivatives
Biological TargetTherapeutic AreaReference
Histamine (B1213489) H₃ Receptor (H₃R)Neurodegenerative Disorders (e.g., Alzheimer's Disease) nih.govnih.govmdpi.com
γ-SecretaseNeurodegenerative Disorders (e.g., Alzheimer's Disease) nih.gov
Protein Tyrosine Phosphatases (PTPN1, PTPN2)Cancer / Immunotherapy nih.govresearchgate.net
Monoamine Transporters (NET, DAT, SERT)Neurological/Neuropsychiatric Disorders nih.gov
Cholinesterases (AChE, BuChE)Neurodegenerative Disorders (e.g., Alzheimer's Disease) nih.govmdpi.com

Elucidation of Molecular Pathways

Once a biological target is identified, the next step is to understand the molecular pathways that are affected.

Gamma-Secretase Inhibition: Azepane-based inhibitors of γ-secretase directly impact the amyloidogenic pathway in Alzheimer's disease. nih.gov Gamma-secretase is a key enzyme that cleaves the amyloid precursor protein (APP). mdpi.com By inhibiting this enzyme, these compounds reduce the production of neurotoxic beta-amyloid (Aβ) peptides, particularly Aβ42, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. mdpi.comnih.gov

PTPN1/PTPN2 Inhibition: Protein tyrosine phosphatases PTPN1 and PTPN2 are crucial negative regulators of inflammatory signaling. researchgate.net Inhibition of these enzymes has emerged as a promising cancer immunotherapy strategy. nih.gov Potent and selective azepane-containing inhibitors of PTPN1/PTPN2 have been shown to enhance anti-tumor immunity by amplifying interferon response and promoting the activation and function of immune cells, such as CD8⁺ T cells and natural killer cells. researchgate.netosti.gov This leads to an inflamed tumor microenvironment that is more susceptible to immune-mediated destruction. osti.gov

Histamine H₃ Receptor Antagonism: The histamine H₃ receptor is a presynaptic autoreceptor that controls the synthesis and release of histamine and other neurotransmitters in the central nervous system. mdpi.com Azepane derivatives that act as H₃R antagonists or inverse agonists can block this receptor, leading to enhanced release of neurotransmitters like acetylcholine. mdpi.com This modulation of cholinergic neurotransmission is a key mechanism for improving cognitive function in conditions like Alzheimer's disease. The antagonism of H₃R can also affect downstream signaling, such as cAMP accumulation. nih.govresearchgate.net

Receptor Binding Studies

Detailed receptor binding studies are essential to quantify the affinity and selectivity of this compound derivatives for their targets. Such studies provide critical data for establishing structure-activity relationships (SAR). A significant body of research has focused on azepane derivatives as ligands for the human histamine H₃ receptor (hH₃R).

Radioligand binding assays, often using [³H]Nα-methylhistamine, have been employed to determine the binding affinity (expressed as the Kᵢ value) of these compounds. nih.gov Studies have shown that modifications to the parent structure, such as the length of an alkyl chain spacer connecting the azepane ring to another moiety, the substitution pattern on aromatic rings, and the nature of the amine itself, all influence binding potency. nih.govnih.gov For example, in one series of biphenyloxy-alkyl derivatives, 1-(6-(3-phenylphenoxy)hexyl)azepane showed the highest affinity for hH₃R with a Kᵢ value of 18 nM. nih.gov Other derivatives have been developed as multi-target ligands, demonstrating affinity for both H₃R and cholinesterases. mdpi.com

Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀) of Selected Azepane Derivatives
CompoundhH₃R Kᵢ (nM)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
1-(6-(3-phenylphenoxy)hexyl)azepane18N/AN/A nih.gov
1-(5-(4-phenylphenoxy)pentyl)azepane34N/AN/A nih.gov
1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane33.9N/A0.59 nih.gov
1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one303.600.55 mdpi.com
1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one421.062.86 mdpi.com

Advanced Applications and Emerging Research Directions

Catalytic Applications of Furan-Azepane Derivatives

While specific catalytic applications of 2-(Furan-2-yl)azepane itself are not yet widely reported, the inherent functionalities of its constituent rings suggest a strong potential for its derivatives in catalysis. The azepane nitrogen can be readily functionalized to create chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a particularly promising avenue. acs.orgnih.gov The combination of a Lewis basic nitrogen atom within the azepane ring and the unique electronic properties of the furan (B31954) moiety could lead to the development of novel bifunctional catalysts. For instance, derivatives could be designed to activate substrates through hydrogen bonding or proton transfer via the amine functionality, while the furan ring could engage in other non-covalent interactions or serve as a rigid scaffold to control stereochemistry.

Research into the catalytic upgrading of biomass-derived furan aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), is an active area. nih.gov Furan-azepane derivatives could potentially be employed as catalysts in these transformations, contributing to the development of sustainable chemical processes. The synthesis of amines from bio-based furanic oxygenates over heterogeneous catalysts is a significant area of research, and furan-azepane derivatives could play a role in the development of new catalytic systems. mdpi.com

Table 1: Potential Catalytic Roles of Furan-Azepane Derivatives

Catalytic AreaPotential Role of this compound Derivatives
Asymmetric Catalysis Serve as chiral ligands for metal-catalyzed reactions or as chiral organocatalysts.
Organocatalysis Act as bifunctional catalysts, utilizing the Lewis basicity of the azepane nitrogen. acs.org
Biomass Conversion Catalyze the upgrading of bio-derived furans to value-added chemicals. nih.gov

Material Science Applications (e.g., Polymers, Functional Materials)

The furan moiety is a well-established building block for bio-based polymers. researchgate.netwiley-vch.deacs.orgmdpi.comnih.govdntb.gov.uaacs.org Its ability to undergo polymerization and participate in Diels-Alder reactions makes it a versatile component in the design of sustainable materials. wiley-vch.denih.govresearchgate.net The incorporation of the this compound unit into polymer chains could impart novel properties to these materials.

Furan-based polyesters and polyamides are gaining attention as renewable alternatives to their petroleum-based counterparts. acs.org The diamine functionality that can be derived from the azepane ring of this compound makes it a potential monomer for the synthesis of novel polyamides with unique thermal and mechanical properties. The synthesis of furan-based diamines for the preparation of bio-based polyimides is an area of active research. mdpi.com

Furthermore, the Diels-Alder reaction of the furan ring with a dienophile can be used to create cross-linked, and potentially self-healing, polymer networks. researchgate.netsemanticscholar.org By incorporating this compound into a polymer backbone, it may be possible to develop materials that can be repaired upon damage, extending their lifespan and reducing waste. The synthesis of furan-containing polymeric materials that harness the Diels-Alder chemistry for biomedical applications is a rapidly growing field. researchgate.net

Table 2: Potential Material Science Applications of this compound

Application AreaPotential Contribution of this compound
Bio-based Polymers Serve as a monomer for the synthesis of novel polyamides and polyesters. researchgate.netacs.orgmdpi.com
Self-Healing Materials The furan moiety can participate in reversible Diels-Alder reactions to create healable polymer networks. researchgate.netsemanticscholar.org
Functional Materials The azepane ring can be functionalized to introduce specific properties, such as conductivity or biocompatibility.

Bio-Derived Furanics in Sustainable Synthesis and Natural Products

The furan ring in this compound is derivable from biomass, positioning this compound within the realm of sustainable chemistry. Furfural, the precursor to the furan moiety, is produced from the dehydration of C5 sugars found in lignocellulosic biomass. wiley-vch.de The use of such bio-derived platform chemicals is crucial for transitioning away from a fossil fuel-based economy.

The synthesis of valuable organic amines from biomass-based furan compounds is a key area of research in biorefining. mdpi.com this compound represents a more complex amine that can be potentially synthesized from furanic precursors, showcasing the potential for creating diverse molecular architectures from renewable feedstocks.

Interdisciplinary Research with this compound

The intersection of furan and azepane chemistry creates significant opportunities for interdisciplinary research, particularly in the field of medicinal chemistry. Both furan and azepane scaffolds are considered "privileged structures" in drug discovery, meaning they are frequently found in biologically active compounds. wisdomlib.orgijabbr.comnih.govutripoli.edu.lynih.gov

The furan ring can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability. Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.comutripoli.edu.ly

Similarly, the azepane motif is present in numerous FDA-approved drugs and natural products with diverse therapeutic applications. nih.gov The conformational flexibility of the seven-membered ring allows it to interact favorably with a variety of biological targets.

The combination of these two pharmacologically important moieties in this compound suggests that its derivatives could be promising candidates for the development of new therapeutic agents. Exploring the synthesis of a library of this compound analogs and screening them for various biological activities would be a fruitful area of interdisciplinary research, bridging synthetic organic chemistry with pharmacology and molecular biology.

Future Perspectives and Challenges in Furan-Azepane Chemistry

The future of furan-azepane chemistry is promising, with potential applications spanning catalysis, materials science, and medicine. However, several challenges need to be addressed to fully realize this potential.

A key challenge lies in the development of efficient and stereoselective synthetic routes to this compound and its derivatives. While methods for the synthesis of furans and azepanes are individually well-established, their selective combination into the desired architecture can be complex. mdpi.comrsc.orgmdpi.comresearchgate.net

Another challenge is the potential instability of the furan ring under certain reaction conditions. Furan can be sensitive to strong acids and oxidizing agents, which could limit the scope of chemical transformations that can be performed on the this compound scaffold. ijabbr.com

Future research should focus on:

Developing novel and efficient synthetic methodologies for accessing a diverse range of substituted this compound derivatives.

Investigating the catalytic activity of these derivatives in a variety of organic transformations.

Exploring the polymerization of this compound-based monomers to create new bio-based materials with unique properties.

Synthesizing and evaluating libraries of this compound analogs for their biological activity in the context of drug discovery.

Overcoming these challenges will unlock the full potential of this compound as a versatile platform molecule for the development of advanced and sustainable chemical technologies. The continued exploration of heterocyclic chemistry will undoubtedly lead to new and exciting discoveries in this area. rsc.orgmdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Furan-2-yl)azepane and its derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, derivatives with anti-exudative activity were synthesized by introducing sulfanyl-acetamide groups to the triazole-furan scaffold under reflux conditions in ethanol . Optimization includes varying substituents (e.g., alkyl, chloro, or methyl groups) and monitoring reaction yields via TLC or HPLC. Adjusting solvent polarity (e.g., switching from ethanol to DMF) can enhance solubility of hydrophobic intermediates.

Q. How can ¹H NMR spectroscopy be used to confirm the structure of this compound derivatives?

  • Methodological Answer : Key ¹H NMR signals for the furan-azepane scaffold include:
  • Furan protons : δ 6.2–7.1 ppm (multiplet for H-3 and H-4 of furan).
  • Azepane protons : δ 1.5–2.5 ppm (multiplet for cyclic amine protons) and δ 3.0–3.8 ppm (N–CH₂ groups).
    For derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, additional signals for sulfanyl (-S-) and acetamide (-NHCOCH₃) groups appear at δ 2.1–2.3 ppm and δ 8.1–8.3 ppm, respectively .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound derivatives?

  • Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is recommended for cytotoxicity screening. Cells are treated with derivatives (e.g., 10–100 µM), incubated for 24–48 hours, and absorbance measured at 570 nm to quantify viability . For anti-exudative activity, carrageenan-induced paw edema models in rodents can be adapted to in vitro systems using TNF-α or IL-6 inhibition assays .

Advanced Research Questions

Q. How do substituent effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring enhance anti-exudative activity, while bulky substituents (e.g., -butyl) reduce potency. For example:
  • Compound 3.15 (3-chloro, 4-methyl) : IC₅₀ = 12 µM (TNF-α inhibition).
  • Compound 3.20 (2-ethylacetyl) : Inactive due to steric hindrance .
    Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or NF-κB.

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell lines, incubation times). To address this:
  • Standardize assays : Use reference compounds (e.g., dexamethasone for anti-inflammatory studies) as internal controls.
  • Validate purity : Confirm compound integrity via HPLC (>95% purity) and LC-MS.
  • Replicate in multiple models : Compare results across in vitro (e.g., RAW 264.7 macrophages) and in vivo (e.g., murine edema) systems .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Tools like SwissADME or pkCSM can predict:
  • Lipophilicity : LogP values (e.g., 3.56 for 1-(2-nitrophenyl)azepane analogs ).
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk).
  • Blood-brain barrier permeability : Critical for CNS-targeted derivatives. Molecular dynamics simulations (e.g., GROMACS) further assess membrane diffusion.

Q. How can researchers design derivatives to improve the metabolic stability of this compound?

  • Methodological Answer : Strategies include:
  • Introducing fluorine atoms : To block metabolic hotspots (e.g., para-fluorine on benzyl groups ).
  • Cyclization : Convert labile N–H groups into stable heterocycles (e.g., morpholine or piperazine rings).
  • Prodrug approaches : Mask polar groups (e.g., esterification of -OH or -COOH moieties).

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data (e.g., NIST Chemistry WebBook ) and biological activity with peer-reviewed studies.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including approval from ethics committees .
  • Resource Limitations : Avoid unreliable sources (e.g., commercial vendor databases); prioritize PubMed, SciFinder, and crystallographic data (e.g., Acta Crystallographica ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.